Beta-D-Galactosylvalidoxylamine A
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Overview
Description
Beta-D-Galactosylvalidoxylamine A is a glycoside compound with the chemical formula C20H35NO13 . It is a metabolite of the bacterium Streptomyces hygroscopicus . This compound is known for its unique structure, which includes multiple hydroxyl groups and a cyclohexyl ring.
Preparation Methods
The preparation of Beta-D-Galactosylvalidoxylamine A involves several synthetic routes. One common method includes the use of D-galactolipin and vinyl acetate as raw materials, with anhydrous sodium acetate as a catalyst . The reaction is carried out in a mixed solvent of toluene and benzene, followed by filtration and washing with ethanol . The product is then dried under vacuum to obtain this compound with high purity .
Chemical Reactions Analysis
Beta-D-Galactosylvalidoxylamine A undergoes various chemical reactions, including hydrolysis and transgalactosylation . Common reagents used in these reactions include β-galactosidase enzymes, which catalyze the hydrolysis of the glycosidic bond . The major products formed from these reactions are monosaccharides such as glucose and galactose .
Scientific Research Applications
Beta-D-Galactosylvalidoxylamine A has several scientific research applications. In chemistry, it is used as a substrate for studying enzyme kinetics and glycosidase activity . In biology, it is used to investigate the metabolic pathways of glycosides in microorganisms . Additionally, it is used in the food industry for the production of lactose-free products .
Mechanism of Action
The mechanism of action of Beta-D-Galactosylvalidoxylamine A involves its interaction with glycosidase enzymes . The compound binds to the active site of the enzyme, leading to the hydrolysis of the glycosidic bond . This process results in the release of monosaccharides, which can be further metabolized by the organism .
Comparison with Similar Compounds
Beta-D-Galactosylvalidoxylamine A is similar to other glycoside compounds such as actinospectacin and tobramycin . it is unique due to its specific structure and the presence of multiple hydroxyl groups . This structural uniqueness contributes to its specific interactions with glycosidase enzymes and its distinct metabolic pathways .
Properties
IUPAC Name |
2-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYYMUOCXVXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865864 |
Source
|
Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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